molecular formula C9H11N3S B1430743 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1697870-38-4

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B1430743
CAS RN: 1697870-38-4
M. Wt: 193.27 g/mol
InChI Key: OAHRLDRMSIYJLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A novel series of 3-aryl-4{6′-(6′′-substituted-coumarin-3′′-yl) imidazo[2,1-b][1,3,4]thiadiazol-2′-yl}-sydnones were synthesized and screened for their anticancer and DNA cleavage activities .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including this compound, has been studied using various spectroscopic methods such as UV, FT-IR, 13C-NMR, and 1H-NMR . The E/Z configuration for the synthesized azines was also studied theoretically using DFT-B3LYP/6-31G(d) calculations .


Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The molecules were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

Scientific Research Applications

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole has been studied for its potential medicinal properties, and has been used in a variety of research fields, such as biochemistry, physiology, and pharmacology. This compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential to inhibit the growth of certain viruses, such as the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. In addition, this compound is relatively non-toxic and does not have any known side effects. However, this compound is not soluble in water and may require the use of organic solvents for use in experiments.

Future Directions

There are several possible future directions for research on 6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole. One possible direction is to further explore its potential medicinal properties, such as its anti-inflammatory, anti-cancer, and anti-bacterial effects. Another possible direction is to further study its mechanism of action and identify the cellular proteins and enzymes to which it binds. Additionally, further research could be conducted to explore the potential of this compound as an antioxidant and to identify the biochemical pathways by which it acts. Finally, further research could be conducted to explore the potential of this compound as an antiviral agent and to identify the viruses to which it is effective against.

Biochemical Analysis

Biochemical Properties

6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . This compound can alter metabolic flux and metabolite levels, thereby influencing cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, this compound can accumulate in specific cellular compartments, influencing its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The localization of this compound within these compartments can modulate its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-4-7(3-1)8-5-12-9(11-8)13-6-10-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHRLDRMSIYJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN3C(=N2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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